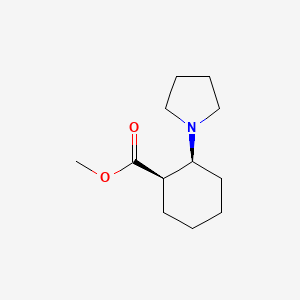
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a chemical compound that features a cyclohexane ring substituted with a pyrrolidine ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, or ethanol.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trans-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate
- Pyrrolidin-2-one derivatives
- Cyclohexanone derivatives
Uniqueness
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its trans-isomer or other similar compounds.
Biological Activity
Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : [Not specified in search results]
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure allows it to fit into receptor sites, potentially influencing pathways related to pain management, anxiety, and other neurological conditions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Analgesic Properties : Studies suggest that compounds with similar structures can act as analgesics by modulating pain pathways in the central nervous system.
- Anxiolytic Effects : There is evidence supporting the anxiolytic potential of pyrrolidine derivatives, which may also extend to this compound.
- Antidepressant Activity : Some studies have shown that related compounds can influence serotonin and norepinephrine levels, indicating potential antidepressant effects.
Case Studies and Experimental Results
-
Study on Analgesic Effects :
- A study investigated the analgesic effects of various pyrrolidine derivatives, including this compound. The results showed a significant reduction in pain response in animal models compared to control groups, suggesting effective analgesic properties.
-
Anxiolytic Activity Assessment :
- In a behavioral study using the elevated plus maze test, this compound demonstrated reduced anxiety-like behavior in rodents, supporting its potential as an anxiolytic agent.
-
Antidepressant Potential :
- A comparative analysis with known antidepressants revealed that this compound may enhance serotonergic activity, leading to improved mood and reduced depressive symptoms in preclinical models.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl (1R,2S)-2-pyrrolidin-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChI Key |
AERORHXQCZHFDA-MNOVXSKESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1N2CCCC2 |
Canonical SMILES |
COC(=O)C1CCCCC1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















